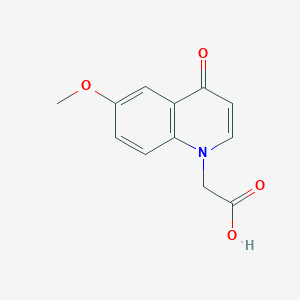

2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-methoxy-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-17-8-2-3-10-9(6-8)11(14)4-5-13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBUYPDMONTIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 4-position can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The methoxy and acetic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under suitable reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

Biological Activities

2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid exhibits several biological activities, which are crucial for its application in medicinal chemistry:

Antimicrobial Properties

Research indicates that compounds within the quinoline family, including this acid, possess significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics .

Anticancer Activity

The compound has demonstrated promising cytotoxic effects against various cancer cell lines. For instance, studies involving MCF-7 breast cancer cells revealed that derivatives of this compound exhibit lower IC50 values compared to established chemotherapeutics like doxorubicin . This suggests its potential as an anticancer agent through mechanisms such as:

- DNA Intercalation: Disrupting DNA replication processes.

- Enzyme Inhibition: Targeting specific kinases or proteases involved in cancer progression .

Cancer Treatment

Given its cytotoxic properties, this compound is being explored as a lead compound for developing novel anticancer therapies. Its ability to target multiple pathways in cancer cells positions it as a versatile agent in oncology research.

Chiral Analysis

The compound has been utilized as a pre-column derivatization reagent for the analysis of chiral amino acids using fluorescence detection methods. This application highlights its role in analytical chemistry, particularly in enhancing detection sensitivity in mass spectrometry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease processes, such as kinases or proteases.

DNA Intercalation: Intercalating into DNA and disrupting its function, leading to cell death or inhibition of cell proliferation.

Receptor Binding: Binding to specific receptors on the surface of cells and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a 4-oxoquinoline core with several analogues, but differences in substituents and side chains lead to distinct physicochemical and biological properties. Key structural analogues include:

Pharmacological Activity Comparison

- Antimicrobial Activity : The 7-chloro-6-methoxy derivative (CAS 1315349-38-2) shows enhanced activity against Gram-positive bacteria due to halogenation, which disrupts bacterial membrane integrity .

- Anti-inflammatory Properties : The dichlorophenylmethyl analogue (synthesized via Friedel-Crafts acylation) exhibits COX-2 inhibition, comparable to diclofenac in preclinical models .

- Cancer Therapeutics: The 6-chloro-4-phenyl dihydroquinoline variant demonstrates apoptosis induction in breast cancer cell lines (IC₅₀ = 3.2 µM) via ROS generation .

- Analytical Applications: The parent compound is used to synthesize 6-MOQ-EtOCOOSu, a pre-column derivatization reagent for amino acid quantification in HPLC, offering superior sensitivity compared to OPA (ortho-phthalaldehyde) derivatives .

Biological Activity

2-(6-Methoxy-4-oxoquinolin-1(4H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused aromatic ring system that contributes to its biological activity. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including this compound.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition (%) at 200 µg/mL | Inhibition (%) at 300 µg/mL |

|---|---|---|---|

| This compound | Staphylococcus aureus | 45% | 57% |

| Other derivative (3d) | E. coli | 41% | 55% |

| Other derivative (3g) | A. niger | 48% | 55% |

The compound exhibited significant inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent . Other derivatives in the study showed varying degrees of activity against different strains, suggesting a structure-activity relationship that merits further investigation.

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively researched. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Effects

A study focused on a series of synthesized quinoline derivatives, including those related to this compound, demonstrated potent activity against lung cancer cell lines (A549). The mechanism was attributed to the induction of oxidative stress leading to cell death .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15 µM |

| Other derivative | MDA-MB (Breast Cancer) | 20 µM |

These findings suggest that this compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition

Inhibition of enzymes such as α-amylase is another area where quinoline derivatives show promise. Compounds that inhibit α-amylase can help manage diabetes by reducing carbohydrate digestion.

Table 3: α-Amylase Inhibitory Activity

| Compound | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 13.41% |

| Other derivative | 50 | 10.99% |

The compound demonstrated moderate inhibition of α-amylase, suggesting potential applications in managing blood sugar levels .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a quinolin-4-ol precursor (e.g., 6-methoxyquinolin-4-ol) reacts with bromoacetamide derivatives in anhydrous DMF using potassium carbonate as a base. Key intermediates are purified via column chromatography and characterized by H/C NMR and UPLC-MS. In a related synthesis, 6-methoxyquinolin-4-ol reacted with 2-bromo-N-(3,5-dimethylphenyl)acetamide to yield a structurally similar compound (51% yield), confirmed by H NMR (δ 10.35 ppm, singlet for NH) and UPLC-MS (m/z 337.6 [M+H]) .

- Critical Parameters : Reaction time (3–6 hours), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.1 molar ratio of precursor to bromoacetamide) are critical for reproducibility.

Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in its NMR spectrum?

- NMR Analysis : Key H NMR signals include:

- A singlet at δ 3.84 ppm (3H) for the methoxy group.

- A doublet at δ 7.92 ppm (J = 7.6 Hz) for the quinoline C–H proton.

- A multiplet at δ 7.34–7.45 ppm for aromatic protons .

- Mass Spectrometry : UPLC-MS typically shows [M+H] at m/z 337.6 with >95% purity.

Q. What in vitro assays are used to screen its biological activity?

- Methodological Framework :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s quinoline core for binding interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like N-alkylation?

- Contradictions in Data : Competing N-alkylation vs. O-alkylation pathways are common. Evidence from analogous syntheses shows that using bulky bases (e.g., KCO) in polar aprotic solvents (DMF) favors O-alkylation (yield: 51%) over N-alkylation (<10%) .

- Advanced Strategies :

- Microwave-assisted synthesis to reduce reaction time.

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in H NMR) be resolved?

- Case Study : Aromatic protons in the quinoline ring may show anomalous shifts due to steric hindrance or hydrogen bonding. For example, a downfield shift (δ 7.45 ppm) in a related compound was attributed to electron-withdrawing effects of the methoxy group .

- Resolution : DFT calculations (e.g., B3LYP/6-31G*) can model electronic environments to assign peaks accurately.

Q. What computational methods are suitable for predicting its binding affinity to biological targets?

- Methodology :

- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

Research Gaps and Challenges

- Stability in Biological Media : No data exists on its half-life in serum or plasma.

- Metabolic Pathways : CYP450 isoform specificity for oxidation remains unstudied.

- Structural Analogs : Only one CSD entry (PEBDIL) shares its quinolin-4-one core with an aromatic N-substituent, limiting SAR comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.